Suberylglycine is a dicarboxylic acid metabolite found in human urine. [] It serves as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. [, , ] MCAD deficiency is an inherited metabolic disorder that disrupts the body's ability to break down medium-chain fatty acids for energy. [] Suberylglycine is produced in elevated amounts in individuals with this deficiency, making it a valuable diagnostic tool. [, , ]
The synthesis of suberylglycine involves several key enzymatic steps:
The synthesis can be influenced by various factors, including substrate availability and enzyme activity, which can vary in different physiological or pathological states.
Suberylglycine has a molecular formula of and a molecular weight of approximately 157.21 g/mol. The structure consists of a glycine moiety linked to a suberyl group, characterized by two carboxylic acid functional groups and a straight-chain hydrocarbon backbone .
The three-dimensional structure can be analyzed using computational methods or spectroscopic techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule .
Suberylglycine participates in several biochemical reactions:
The mechanism of action for suberylglycine is primarily linked to its role as an intermediary metabolite in fatty acid metabolism:
Suberylglycine exhibits several notable physical and chemical properties:
Suberylglycine has several significant applications in clinical and research settings:
Suberylglycine (IUPAC name: 7-[(carboxymethyl)carbamoyl]heptanoic acid) is characterized by a 10-carbon dicarboxylic acid backbone with a glycine moiety attached via an amide bond. Its molecular structure features:
The compound's monoisotopic molecular weight is 231.110672659 Da, with an average molecular weight of 231.2457 Da. Its structural formula is best represented by the SMILES notation OC(=O)CCCCCCC(=O)NCC(O)=O
, illustrating the linear arrangement of functional groups [1]. Key physicochemical properties include:
Table 1: Molecular Characteristics of Suberylglycine
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₇NO₅ |
Monoisotopic Mass | 231.110672659 Da |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 9 |
CAS Registry Number | 60317-54-6 |
Melting Point | Not Available |
Chromatographic analyses reveal distinct behavior: reverse-phase HPLC shows strong retention at pH 2.0, while collision cross sections (CCS) in mass spectrometry average 146.8 Ų (negative ion mode), aiding analytical identification [1].
The discovery of suberylglycine is intertwined with investigations of dicarboxylic aciduria in the 1970s. Initial reports described unidentified "peak clusters" in urinary organic acid profiles of patients presenting with Reye-like syndrome. In 1976, researchers first isolated and characterized this compound from the urine of a child with hypoketotic hypoglycemia, using gas chromatography-mass spectrometry (GC-MS) to confirm its structure [6].
Key historical milestones include:
The pivotal 2002 study by Rinaldo et al. demonstrated that suberylglycine excretion exceeded 12.4 mmol/mol creatinine in confirmed MCADD cases, compared to undetectable levels (<0.5 mmol/mol creatinine) in healthy controls [2] [9]. This established quantitative thresholds for clinical diagnosis.
Table 2: Historical Research Milestones
Year | Milestone | Significance |
---|---|---|
1976 | First isolation from human urine [6] | Structural characterization completed |
1983 | Enzyme deficiency linkage [3] | Association with MCADD established |
1989 | Diagnostic validation [1] | Quantitative thresholds defined |
2002 | Newborn screening integration [5] | Incorporated into tandem MS protocols |
2022 | Asymptomatic detection [2] | Identification in presymptomatic neonates |
Case studies from Japan and Korea further expanded understanding of ethnic variations in excretion patterns. The c.449_452delCTGA mutation in Asian populations was associated with particularly high suberylglycine levels (3.05-3.52 mmol/molCr) even in asymptomatic neonates [9].
Suberylglycine formation represents a detoxification pathway for accumulated medium-chain fatty acids. Its biosynthesis occurs via two interconnected metabolic processes:
Fatty Acid β-Oxidation Disruption
Under normal conditions, medium-chain fatty acids (C6-C12) undergo mitochondrial β-oxidation. The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step. In MCADD:
Glycine Conjugation Mechanism
The conjugation reaction is catalyzed by glycine N-acyltransferase (GLYAT) in hepatic mitochondria:
Table 3: Key Metabolic Intermediates in Suberylglycine Biosynthesis
Metabolite | Structure | Tissue Origin | Pathway Role |
---|---|---|---|
Octanoyl-CoA (C8) | Acyl-CoA ester | Mitochondria | β-Oxidation intermediate |
Suberic acid | HOOC-(CH₂)₆-COOH | Microsomes | ω-Oxidation product |
Suberyl-CoA | Activated dicarboxylate | Liver | Conjugation substrate |
Suberylglycine | C₁₀H₁₇NO₅ | Liver | Terminal detoxification product |
The clinical significance of this pathway manifests in diagnostic biochemistry:
This conjugation pathway represents an evolutionary adaptation to manage toxic lipid intermediates. However, its capacity is overwhelmed during prolonged catabolic states (e.g., fasting or infection), leading to biomarker overflow into urine [1] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: